molecular formula C20H16ClN3O3S2 B2554066 N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1105248-75-6

N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B2554066
CAS No.: 1105248-75-6
M. Wt: 445.94
InChI Key: UHDJIGADSYQRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiophene-sulfonamide scaffold linked to a 1,2,4-oxadiazole ring substituted with a 3-methylphenyl group. The sulfonamide moiety is further modified with N-methyl and 4-chlorophenyl groups.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S2/c1-13-4-3-5-14(12-13)19-22-20(27-23-19)18-17(10-11-28-18)29(25,26)24(2)16-8-6-15(21)7-9-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDJIGADSYQRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A 4-chlorophenyl group.
  • An N-methyl substituent.
  • A 1,2,4-oxadiazole ring linked to a thiophene sulfonamide.

The molecular formula is C19H19ClN2O2SC_{19}H_{19}ClN_2O_2S, with a molecular weight of approximately 370.85 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound A MCF-7 (breast cancer)0.65Induction of apoptosis via p53 activation
Compound B HeLa (cervical cancer)2.41Cell cycle arrest at G0-G1 phase
Compound C PANC-1 (pancreatic cancer)1.50Inhibition of cell proliferation

Case Study: A study on oxadiazole derivatives found that specific modifications enhance cytotoxic activity significantly. For instance, introducing electron-withdrawing groups increased activity against MCF-7 cells, suggesting that structural optimization could yield more potent agents .

Antiviral Activity

The compound's antiviral properties have also been investigated. In a study focused on plant viruses, derivatives exhibited notable activity against Tobacco Mosaic Virus (TMV):

CompoundTMV Inhibition (%)
7b 50
7i 50

These results indicate that the compound may serve as a lead structure for developing antiviral agents .

The biological activity observed in both anticancer and antiviral contexts can be attributed to several mechanisms:

  • Apoptosis Induction : The activation of apoptotic pathways through p53 modulation has been documented in MCF-7 cells.
  • Cell Cycle Arrest : The ability to halt the cell cycle at the G0-G1 phase prevents further proliferation of cancer cells.
  • Inhibition of Viral Replication : The structural components may interfere with viral replication processes, although specific pathways remain to be elucidated.

Future Directions in Research

Further research is warranted to explore:

  • Structural modifications that enhance selectivity and potency.
  • Detailed mechanistic studies to understand interactions at the molecular level.
  • In vivo studies to evaluate pharmacokinetics and therapeutic efficacy.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines. In one study, compounds with oxadiazole rings exhibited significant growth inhibition against multiple cancer types, suggesting that N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide may also possess similar properties .

Antiviral Properties

Sulfonamides are known for their antiviral activities. Research has demonstrated that certain sulfonamide derivatives can inhibit viral replication effectively. For example, compounds derived from 1,3,4-thiadiazole have shown activity against tobacco mosaic virus (TMV), indicating that modifications to the sulfonamide structure can lead to enhanced antiviral efficacy . This suggests potential applications for this compound in antiviral drug development.

Antimicrobial Effects

Sulfonamides have historically been used as antibiotics. The incorporation of the thiophene and oxadiazole moieties could impart additional antimicrobial properties to the compound. Studies on related sulfonamide derivatives indicate that they can exhibit significant antibacterial and antifungal activities . This opens avenues for exploring this compound as a potential antimicrobial agent.

Synthesis and Modification

The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. The initial steps typically include the formation of the oxadiazole ring followed by sulfonation. Researchers have developed various synthetic routes to improve the efficiency and scalability of producing such compounds .

Case Studies

  • Anticancer Studies : A recent investigation into related oxadiazole compounds demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% across multiple cancer cell lines. These findings suggest that similar structural motifs in this compound could yield comparable results in anticancer efficacy .
  • Antiviral Activity : In a study focusing on sulfonamide derivatives against TMV, specific compounds exhibited around 50% inhibition rates. This highlights the potential for this compound to be developed into an effective antiviral agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Oxadiazole-Containing Compounds

Table 1: Key Structural Differences Among Analogs
Compound Name Oxadiazole Substituent Sulfonamide/Acetamide Group Aromatic Substituent Evidence Source
Target Compound 3-(3-methylphenyl) N-(4-chlorophenyl)-N-methyl Thiophene-3-sulfonamide
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide 4-fluorophenyl N-(4-methoxyphenyl)-N-methyl Thiophene-3-sulfonamide
N-(4-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide 2-methylphenyl N-(4-chlorophenyl)-N-methyl Thiophene-3-sulfonamide
11g: 2-(4-Chlorophenoxy)-N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylacetamide 4-chlorophenyl N-isopropyl acetamide 4-chlorophenoxy

Key Observations :

  • Substituent Position on Oxadiazole: The target compound’s 3-methylphenyl group (meta position) contrasts with analogs bearing para-fluorophenyl () or ortho-methylphenyl () groups.
  • Sulfonamide vs. Acetamide : The target compound’s sulfonamide group may enhance hydrogen-bonding capacity compared to acetamide derivatives like 11g .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) HPLC Purity (%) Notes Evidence Source
Target Compound Not reported Not reported Likely high purity due to modern synthesis N/A
11g (Oxadiazole-acetamide) 133.4–135.8 99.9 4:1 isomer ratio
11h (Oxadiazole-acetamide with phenyl group) 108.3–109.5 99.8 3:1 isomer ratio
11i (Oxadiazole-acetamide with p-tolyloxy) 133.5–134.3 99.7 3:1 isomer ratio

Key Observations :

  • Melting Points : Acetamide analogs () exhibit melting points >100°C, suggesting crystalline stability. The target compound’s sulfonamide group may confer higher melting points, though data are unavailable.
  • Isomer Ratios : Analog 11g shows a 4:1 isomer ratio, possibly due to restricted rotation around the oxadiazole-methyl bond, a factor relevant to the target compound’s conformational flexibility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of this sulfonamide-oxadiazole-thiophene hybrid, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ at 90°C for 3 hours, as in thiadiazole syntheses ).
  • Step 2 : Sulfonamide coupling using thiophene-3-sulfonyl chloride and N-methyl-4-chloroaniline in the presence of a base (e.g., triethylamine).
  • Optimization : Control reaction temperature (70–90°C), use anhydrous solvents, and monitor intermediates via TLC/HPLC. Yield improvements (≥15%) are achievable by adjusting stoichiometry and catalyst loading .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH (δ ~10.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping thiophene and oxadiazole signals .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and oxadiazole C=N vibrations (1600–1500 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragment patterns matching the sulfonamide cleavage .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different assay systems (e.g., enzyme inhibition vs. cell-based assays)?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using biochemical (e.g., fluorescence polarization) and cellular (e.g., viability assays) platforms.
  • Solubility/Permeability Checks : Use DLS or PAMPA assays to confirm compound bioavailability, as aggregation or poor membrane penetration may skew results .
  • Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and assess batch-to-batch purity via HPLC (>95% purity required) .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets, and how can in silico-in vitro discrepancies be resolved?

  • Methodological Answer :

  • Docking/MD Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases). Parameterize the sulfonamide group’s partial charges accurately.
  • Discrepancy Mitigation : Cross-validate with mutagenesis data (e.g., alanine scanning) or adjust force fields (e.g., OPLS4) to better model π-π stacking between the 3-methylphenyl group and hydrophobic pockets .

Q. What crystallographic challenges arise in determining this compound’s crystal structure, and how can SHELX refine problematic data?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) data. Address twinning via TWINLAW in SHELXL .
  • Refinement Pitfalls : Overcome disorder in the methylphenyl group using PART/ISOR restraints. Validate hydrogen bonding (N–H···O=S) with SHELXL’s DFIX command .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.